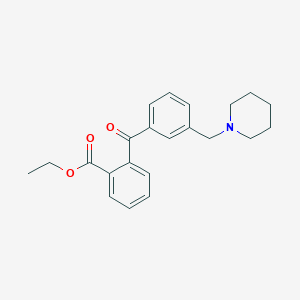

2-Carboethoxy-3'-piperidinomethyl benzophenone

Übersicht

Beschreibung

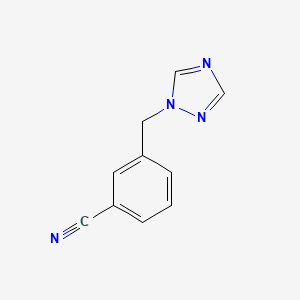

2-Carboethoxy-3'-piperidinomethyl benzophenone (CBPB) is a synthetic, non-steroidal, small molecule compound that has been used in scientific research for a variety of applications. CBPB has been studied for its potential use in the treatment of various diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease. CBPB has also been studied for its potential use in the treatment of chronic pain and inflammation.

Wissenschaftliche Forschungsanwendungen

Photocatalytic Degradation of Organic Pollutants

Benzophenone-3 Degradation

Studies on benzophenone derivatives, like Benzophenone-3, have shown their effectiveness in photocatalytic degradation of organic pollutants. Titanium dioxide (TiO2)-based photocatalysts were synthesized for the degradation of Benzophenone-3, demonstrating complete degradation under UV-C irradiation within 120 minutes. This indicates the potential application of benzophenone derivatives in environmental remediation, specifically in water treatment to remove harmful organic substances from water bodies (Zhao Wang et al., 2019).

Oxidation Catalysis

Aerobic Oxidation of Hydroquinones

The Co(salophen)-catalyzed aerobic oxidation of hydroquinones demonstrated the synergistic operation of macrocyclic metal complexes and p-benzoquinones as co-catalytic redox mediators. This process highlights the potential use of benzophenone derivatives in the field of synthetic chemistry, where they can facilitate the oxidation of various substrates (C. Anson et al., 2016).

Environmental Impact and Human Exposure Studies

Human Exposure to Benzophenone-3

Research on the occurrence of benzophenone-type UV filters in personal care products indicated the widespread human exposure to these compounds. Studies have quantified the levels of Benzophenone-3 in various products and assessed the potential for human exposure, underscoring the relevance of benzophenone derivatives in toxicological and environmental health research (Chunyang Liao & K. Kannan, 2014).

Advanced Materials and Chemical Synthesis

Synthesis and Application of Benzophenone Derivatives

The development of novel benzophenone derivatives for applications in material science, such as the synthesis of benzophenone-dicarboxylate used as a polytopic linker in the creation of laminar hybrid materials exhibiting single-chain magnet behavior, demonstrates the versatility of benzophenone derivatives in the synthesis of advanced functional materials (Sheng Hu et al., 2009).

Eigenschaften

IUPAC Name |

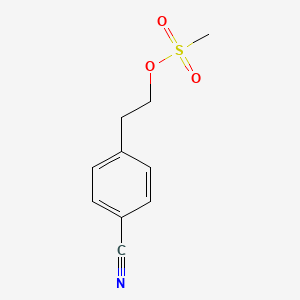

ethyl 2-[3-(piperidin-1-ylmethyl)benzoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO3/c1-2-26-22(25)20-12-5-4-11-19(20)21(24)18-10-8-9-17(15-18)16-23-13-6-3-7-14-23/h4-5,8-12,15H,2-3,6-7,13-14,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNJXYPBHOFXACC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643131 | |

| Record name | Ethyl 2-{3-[(piperidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-75-1 | |

| Record name | Ethyl 2-{3-[(piperidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B1613272.png)

![5-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1613280.png)

![2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B1613289.png)

![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1613291.png)